6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrimido[4,5-d]pyrimidines have been found to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase .
Mode of Action
It’s structurally similar compounds, pyrimido[4,5-d]pyrimidines, are known to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione has been studied for its role in biochemical reactions, particularly its antimicrobial activity. This compound interacts with various enzymes and proteins, inhibiting their function and thereby exerting its antimicrobial effects. For instance, it has shown activity against Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species (Actinomycetes) . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their catalytic activity and thus preventing the growth of these microorganisms.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been explored in several studies. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their function and thereby disrupting essential biochemical pathways. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By inhibiting these receptors, this compound can effectively reduce cell growth and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antimicrobial and anticancer properties over extended periods . Its degradation products may exhibit different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert its antimicrobial and anticancer effects without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it has been shown to inhibit specific enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . The precise localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(5-7(2)16-6)8-3-9(14)12-10(15)11-8/h3,6-7H,4-5H2,1-2H3,(H2,11,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFIFRASDKLJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.